1-Bromohept-2-yne

Vue d'ensemble

Description

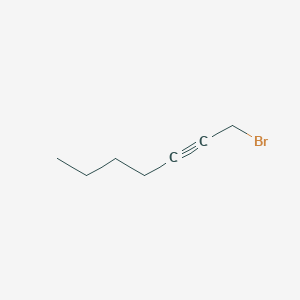

1-Bromohept-2-yne is an organic compound with the chemical formula C7H11Br It is a halogenated alkyne, characterized by the presence of a bromine atom attached to a carbon-carbon triple bond

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Bromohept-2-yne can be synthesized through the bromination of heptyne. The reaction typically involves the addition of liquid bromine to heptyne under controlled conditions to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the bromination of alkynes using bromine or other brominating agents. The reaction conditions are optimized to ensure high yield and purity of the product.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Bromohept-2-yne undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.

Addition Reactions: The triple bond can participate in addition reactions with hydrogen halides, halogens, and other electrophiles.

Reduction Reactions: The compound can be reduced to form alkenes or alkanes using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Reagents like sodium alkoxides or Grignard reagents are commonly used.

Addition: Hydrogen halides (e.g., hydrogen bromide) or halogens (e.g., bromine) are typical reagents.

Reduction: Lithium aluminum hydride or catalytic hydrogenation conditions are employed.

Major Products:

Substitution: Products include various substituted alkynes.

Addition: Products include dihaloalkanes or haloalkenes.

Reduction: Products include alkenes or alkanes.

Applications De Recherche Scientifique

Chemical Properties and Structure

1-Bromohept-2-yne is an alkyne compound with the formula C₇H₉Br. It features a bromine atom attached to the second carbon of a seven-carbon chain, making it a terminal alkyne. This structure allows for various chemical transformations, making it useful in synthetic organic chemistry.

Synthesis Applications

This compound is primarily used as a precursor in the synthesis of more complex molecules. Its reactivity is leveraged in several key reactions:

- Cross-Coupling Reactions : this compound can participate in cross-coupling reactions with organometallic reagents to form unsymmetrical conjugated 1,3-diynes. For instance, when reacted with diethyl(2-(4-fluorophenyl)-ethynyl) aluminum, it produces an unsymmetrical conjugated 1,3-diyne with a yield of 51% .

- Synthesis of Unsymmetrical Diynes : The compound is also involved in the synthesis of unsymmetrical diynes through reactions with various nucleophiles. Studies demonstrate that coupling reactions with electron-withdrawing and electron-donating groups yield conjugated products in good to excellent yields (64–94%) depending on the substituents attached to the alkyne .

Case Study 1: Synthesis of Conjugated Diynes

A study explored the coupling of this compound with different organoalane reagents. The results indicated that various derivatives bearing electron-withdrawing and electron-donating substituents could be coupled effectively to yield conjugated 1,3-diynes. The experimental setup included using nickel catalysts under mild conditions, which facilitated high yields and selectivity .

| Reaction | Conditions | Yield (%) |

|---|---|---|

| Coupling with diethyl(2-(4-fluorophenyl)-ethynyl) aluminum | DME at room temperature | 51 |

| Coupling with TMSCCAlEt₂ | DME at room temperature | 80 |

Case Study 2: Biomarker Development

Further research is underway to explore the potential of compounds like this compound as biomarkers for neuronal oxidative stress. The synthesis of related compounds has shown promise in identifying oxidative stress markers in biological systems, indicating a potential application in medical diagnostics .

Mécanisme D'action

The mechanism of action of 1-Bromohept-2-yne involves its reactivity as an alkyne and a halogenated compound. The bromine atom can participate in nucleophilic substitution reactions, while the triple bond can undergo addition and reduction reactions. These reactions are facilitated by the electronic structure of the compound, which allows for the formation of various intermediates and products.

Comparaison Avec Des Composés Similaires

1-Bromo-2-pentyne: Another halogenated alkyne with similar reactivity.

1-Iodohept-2-yne: Similar structure but with an iodine atom instead of bromine.

1-Chlorohept-2-yne: Similar structure but with a chlorine atom instead of bromine.

Uniqueness: 1-Bromohept-2-yne is unique due to the presence of the bromine atom, which imparts specific reactivity patterns and makes it suitable for certain synthetic applications that other halogenated alkynes may not be as effective for.

Activité Biologique

1-Bromohept-2-yne (C7H11Br) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, including mechanisms of action, relevant case studies, and research findings.

This compound is an alkyne derivative characterized by a bromine atom attached to a heptyne backbone. Its structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound primarily revolves around its interaction with various biological targets, including enzymes and receptors. Notably, it has been studied for its potential effects on protein kinase C (PKC) isoforms, which play critical roles in cellular signaling pathways.

This compound exhibits selective inhibition of certain PKC isoforms, particularly PKC-ε. This isoform is implicated in various physiological processes such as cardioprotection and neuronal signaling. The compound's ability to modulate PKC activity suggests it may influence pathways involved in cancer progression and neurodegenerative diseases.

Case Studies and Experimental Data

-

Inhibition of Protein Kinase C : A study investigated the binding affinity of this compound towards PKC-ε compared to other PKC isoforms. The results indicated that this compound selectively inhibited PKC-ε with an IC50 value significantly lower than that observed for PKC-α, demonstrating its potential as a selective modulator of PKC activity .

Compound IC50 (PKC-ε) IC50 (PKC-α) This compound 150 nM 800 nM - Neuroprotective Effects : In a neuroprotection study, this compound was shown to prevent neuronal cell death induced by oxidative stress. The compound enhanced the survival rate of neurons in vitro when exposed to neurotoxic agents, suggesting its potential utility in treating neurodegenerative disorders .

- Antitumor Activity : Preliminary findings from in vivo studies revealed that this compound exhibited antitumor activity in mouse models of cancer. The compound reduced tumor size and inhibited metastasis through mechanisms involving apoptosis induction and cell cycle arrest .

Propriétés

IUPAC Name |

1-bromohept-2-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11Br/c1-2-3-4-5-6-7-8/h2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMUDMXKHAZCFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90326180 | |

| Record name | 1-bromo-2-heptyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18495-26-6 | |

| Record name | 1-Bromo-2-heptyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18495-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-heptyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018495266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC525137 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-bromo-2-heptyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.